An In-depth Technical Guide to 4-Ethyl-2-octanol (CAS: 19780-78-0)
An In-depth Technical Guide to 4-Ethyl-2-octanol (CAS: 19780-78-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Ethyl-2-octanol (CAS number 19780-78-0), a secondary branched-chain aliphatic alcohol. This document collates available physicochemical data, outlines potential experimental protocols for its synthesis and analysis, and explores its general biological context based on the activities of related compounds.
Core Physicochemical Properties
4-Ethyl-2-octanol, with the IUPAC name 4-ethyloctan-2-ol, is a chiral secondary alcohol.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 19780-78-0 | [1] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Boiling Point | 206.4 ± 8.0 °C (Predicted) | |
| Density | 0.824 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.4361 | |
| pKa | 15.21 ± 0.20 (Predicted) | |
| LogP (Octanol/Water) | 3.8 | [1] |
Synthesis of 4-Ethyl-2-octanol
Grignard Reaction
A plausible synthetic route involves the Grignard reaction between an appropriate Grignard reagent and an aldehyde. For the synthesis of 4-Ethyl-2-octanol, this would typically involve the reaction of a pentylmagnesium halide with propionaldehyde (B47417) or an ethylmagnesium halide with hexanal. A generalized workflow for such a synthesis is depicted below.[2][3]
Experimental Protocol (General):
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. The corresponding alkyl halide (e.g., 1-bromopentane) is dissolved in anhydrous ether and added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
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Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., propionaldehyde) in anhydrous ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for a specified period.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by distillation to yield the secondary alcohol.
Reduction of 4-Ethyl-2-octanone
An alternative synthetic route is the reduction of the corresponding ketone, 4-ethyl-2-octanone. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation.[4][5]
Experimental Protocol (General):
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Reaction: 4-Ethyl-2-octanone is dissolved in a suitable protic solvent, such as ethanol (B145695) or methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up: The reaction is quenched by the addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude alcohol is then purified by distillation or column chromatography.
Analytical Characterization
The characterization of 4-Ethyl-2-octanol would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule, including the hydroxyl proton, the proton on the carbon bearing the hydroxyl group (C2), and the various alkyl protons. The splitting patterns and integration of these signals would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, confirming the carbon skeleton.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.[1]
-
Mass Spectrometry (MS): Mass spectral analysis, likely via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.[1]
Experimental Protocol for GC-MS Analysis (General):
While derivatization is often employed for the GC-MS analysis of alcohols to improve peak shape and sensitivity, direct analysis is also possible, particularly with the use of a polar capillary column.[6]
-
Sample Preparation: A dilute solution of 4-Ethyl-2-octanol is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A polar capillary column (e.g., WAX or PEG phase) is recommended for the analysis of underivatized alcohols.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte from any impurities.
-
MS Detection: Electron ionization (EI) is typically used, with a scan range appropriate for the molecular weight of the compound.
-
-
Data Analysis: The retention time of the peak corresponding to 4-Ethyl-2-octanol is determined, and the mass spectrum of this peak is compared with reference spectra for identification.
Biological Activity and Potential Applications
Specific biological activity data for 4-Ethyl-2-octanol is not available in the current literature. However, the biological effects of aliphatic alcohols, in general, are an area of active research.
General Biological Effects of Aliphatic Alcohols
-
Membrane Interactions: Aliphatic alcohols are known to interact with cell membranes, potentially disrupting their structure and function.[7] This non-specific interaction can affect various cellular processes.
-
Modulation of Signaling Pathways: Longer-chain alcohols have been shown to modulate the activity of certain ion channels and signaling pathways.[8] For instance, they can have dual effects on Kv7.2/7.3 potassium channels.[8] Ethanol, a short-chain alcohol, is known to alter numerous intracellular signaling pathways, including those involving receptor tyrosine kinases and protein serine-threonine kinases.[9][10] These alterations can impact gene expression, protein translation, and neuronal excitability.[9]
-
Immunomodulatory Effects: Some aliphatic alcohols have been shown to suppress the phagocytic activity of human monocytes, which could have implications for the immune response.[11]
Potential Relevance in Drug Development
The inclusion of alcohol functional groups in drug molecules can influence their physicochemical properties and pharmacological activity. Secondary alcohols, such as 4-Ethyl-2-octanol, can participate in hydrogen bonding, which is a crucial interaction in drug-receptor binding. The lipophilicity of the alkyl chain in 4-Ethyl-2-octanol suggests it may interact with hydrophobic pockets in target proteins.
While there is no direct evidence of 4-Ethyl-2-octanol being used in drug development, the study of branched-chain aliphatic alcohols contributes to the broader understanding of structure-activity relationships and the design of new therapeutic agents.
Safety and Handling
According to available safety data, 4-Ethyl-2-octanol is considered a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This technical guide has summarized the available information on the characterization of 4-Ethyl-2-octanol. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, analysis, and potential biological relevance based on established chemical principles and the known properties of related aliphatic alcohols. Further research is needed to fully elucidate the specific properties and potential applications of 4-Ethyl-2-octanol in scientific and pharmaceutical contexts.
References
- 1. 4-Ethyl-2-octanol | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual regulation of Kv7.2/7.3 channels by long-chain n-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aliphatic alcohols in spirits inhibit phagocytosis by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
